molecular formula C16H12Cl2F2N2O2 B2716194 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide CAS No. 320418-07-3

3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide

Cat. No.: B2716194
CAS No.: 320418-07-3
M. Wt: 373.18
InChI Key: VBIVIGBNGOPOMB-YXSASFKJSA-N
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Description

3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide is a chemical compound supplied for non-clinical research applications. It is provided as a high-purity solid for use in laboratory settings. Researchers are responsible for verifying the compound's suitability for their specific studies. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Disclaimer: The specific research applications, mechanism of action, and pharmacological profile of this compound are not detailed in available public sources. Information should be confirmed through direct experimentation and literature review by the qualified researcher.

Properties

IUPAC Name

(3Z)-3-[(2,6-dichlorophenyl)methoxyimino]-N-(2,4-difluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F2N2O2/c17-12-2-1-3-13(18)11(12)9-24-21-7-6-16(23)22-15-5-4-10(19)8-14(15)20/h1-5,7-8H,6,9H2,(H,22,23)/b21-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIVIGBNGOPOMB-YXSASFKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide typically involves multiple steps:

    Formation of the Oximino Group: The initial step involves the reaction of 2,6-dichlorobenzyl chloride with hydroxylamine to form the oximino intermediate.

    Coupling with Propanamide: The oximino intermediate is then coupled with 2,4-difluorophenylpropanamide under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification Processes: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oximino group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of dichlorobenzyl oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacologically active compound.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating biochemical pathways related to its target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including pesticidal benzamides, antifungal agents, and enzyme inhibitors. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Use/Activity Evidence Source
3-{[(2,6-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide Propanamide (2,6-Dichlorobenzyl)oxyimino; 2,4-difluorophenyl Inferred: Enzyme inhibition
N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-amino-3-(1H-indol-3-yl)propanamide Propanamide Indole; 4-chlorophenylthiazole Antifungal/antimicrobial activity
N-(4-Phenylthiazol-2-yl)-2-amino-3-(1-((benzyloxy)methyl)-1H-imidazol-4-yl)propanamide Propanamide Benzyloxymethyl-imidazole; phenylthiazole Inferred: Kinase inhibition
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide 2,6-Difluorophenyl; 4-chlorophenylurea Insect chitin synthesis inhibitor
Isoconazole Nitrate (1-[(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-ethyl]-1H-imidazole Nitrate) Imidazole 2,6-Dichlorobenzyl; 2,4-dichlorophenyl Antifungal agent

Key Observations

Structural Diversity: Unlike diflubenzuron (a benzamide insecticide) or isoconazole (an imidazole antifungal) , the target compound’s propanamide core may favor distinct binding modes. The 2,4-difluorophenyl group in the target compound contrasts with the 4-chlorophenylthiazole in analogs, which could alter lipophilicity and metabolic stability .

However, the propanamide backbone likely reduces antifungal activity compared to imidazole-based drugs. Diflubenzuron’s 2,6-difluorobenzamide group highlights the importance of fluorination in pesticidal activity, though the target compound’s additional dichlorobenzyl group may confer broader-spectrum efficacy .

Synthetic Routes :

  • The target compound’s synthesis mirrors methods for related halogenated propanamides, such as TAD-0000004 (AS1938909), which involves coupling of chloromethylated aromatics with amine derivatives under basic conditions .
  • In contrast, isoconazole nitrate requires multi-step alkylation and nitration, reflecting the complexity of imidazole derivatives .

Research Implications and Gaps

  • However, empirical data on its efficacy, toxicity, and metabolic stability are absent in the provided evidence.
  • Comparative Limitations: While structural analogs like diflubenzuron and isoconazole are well-characterized , the target compound’s unique oxyimino-propanamide hybrid necessitates dedicated biochemical assays to elucidate its mechanism.

Biological Activity

3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a dichlorobenzyl group, an imino linkage, and a difluorophenyl moiety. The molecular formula is C18H17Cl2F2N2OC_{18}H_{17}Cl_2F_2N_2O, which contributes to its unique biological properties. The presence of fluorine atoms generally enhances metabolic stability and bioactivity by affecting electronic properties and steric interactions.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, particularly in cancer and inflammatory conditions.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell Line IC50 (μM) Reference
HCT116 (Colon Cancer)4.36
MCF7 (Breast Cancer)5.12
A549 (Lung Cancer)3.78

These results indicate that the compound is more potent than some established chemotherapeutic agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These findings suggest that it could serve as a lead compound for developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Efficacy : A study conducted on the HCT116 cell line revealed that treatment with this compound resulted in significant cell cycle arrest at the G1 phase, indicating its potential to inhibit tumor growth through cell cycle modulation.
  • Evaluation of Antimicrobial Properties : In a comparative study of various compounds against Staphylococcus aureus, this compound displayed superior activity compared to traditional antibiotics, suggesting its potential role in treating antibiotic-resistant infections.

Q & A

Q. How can crystallography aid in understanding conformational flexibility?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) of the compound or analogs (e.g., ’s crystallographic analysis of fluoroaniline derivatives) reveals torsional angles critical for target engagement. Crystallize in ethyl acetate/hexane systems .

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